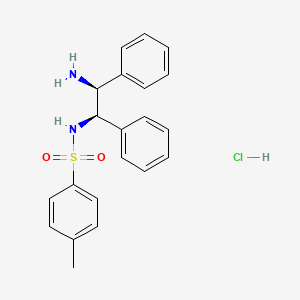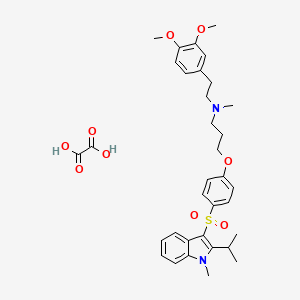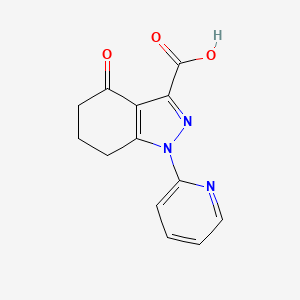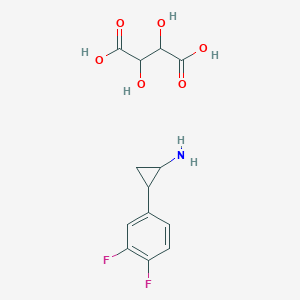
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring substituted with a difluorophenyl group and an amine group, paired with a dihydroxybutanedioate moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the cyclopropanation of an appropriate alkene using a difluorophenyl diazo compound under catalytic conditions. The resulting cyclopropane intermediate is then subjected to amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The difluorophenyl group can be reduced under specific conditions to form a phenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the difluorophenyl group may produce a phenyl-substituted cyclopropanamine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of cyclopropane derivatives in biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets. The cyclopropane ring and difluorophenyl group can interact with enzymes and receptors, modulating their activity. The dihydroxybutanedioate moiety may also play a role in stabilizing the compound and enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A compound with a similar difluorophenyl group but different overall structure.
Cyclopropane derivatives: Other cyclopropane-containing compounds with varying substituents and functional groups.
Uniqueness
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific combination of a cyclopropane ring, difluorophenyl group, and dihydroxybutanedioate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H15F2NO6 |
|---|---|
Peso molecular |
319.26 g/mol |
Nombre IUPAC |
2-(3,4-difluorophenyl)cyclopropan-1-amine;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H9F2N.C4H6O6/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;5-1(3(7)8)2(6)4(9)10/h1-3,6,9H,4,12H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
FXPRRXBPZROCLZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1N)C2=CC(=C(C=C2)F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


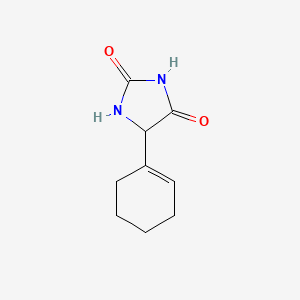
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)

![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)
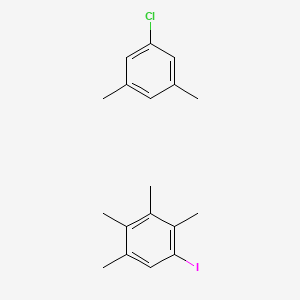

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
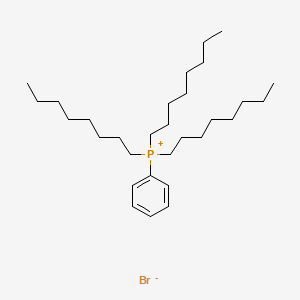
![1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one](/img/structure/B12818406.png)

